molecular formula C7H7FN2O2 B1527011 4-Fluoro-2-hydroxybenzohydrazide CAS No. 1056954-60-9

4-Fluoro-2-hydroxybenzohydrazide

Cat. No.: B1527011
CAS No.: 1056954-60-9
M. Wt: 170.14 g/mol
InChI Key: OMJPFPDFYRGJGU-UHFFFAOYSA-N
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Description

4-Fluoro-2-hydroxybenzohydrazide is an organic compound with the molecular formula C7H7FN2O2 and a molecular weight of 170.14 g/mol. It is characterized by the presence of a fluorine atom and a hydroxyl group on a benzene ring, which is further connected to a hydrazide functional group. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluoro-2-hydroxybenzohydrazide can be synthesized through several methods, including the reaction of 4-fluoro-2-hydroxybenzoic acid with hydrazine hydrate. The reaction typically involves heating the starting materials in an appropriate solvent, such as ethanol or methanol, under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-hydroxybenzohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of 4-fluoro-2-hydroxybenzoic acid.

  • Reduction: Reduction reactions can produce 4-fluoro-2-hydroxybenzyl alcohol.

  • Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-2-hydroxybenzohydrazide has several scientific research applications across different fields:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound can be utilized in biochemical studies to understand enzyme mechanisms and interactions.

  • Industry: It can be employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

4-Fluoro-2-hydroxybenzohydrazide is similar to other fluorinated benzohydrazides, such as 5-fluoro-2-hydroxybenzohydrazide and 4-bromo-2-hydroxybenzohydrazide. its unique combination of fluorine and hydroxyl groups on the benzene ring distinguishes it from these compounds, potentially leading to different chemical and biological properties.

Comparison with Similar Compounds

  • 5-Fluoro-2-hydroxybenzohydrazide

  • 4-Bromo-2-hydroxybenzohydrazide

  • 4-Ethoxy-2-hydroxybenzohydrazide

  • 5-Ethyl-2-hydroxybenzohydrazide

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Properties

IUPAC Name

4-fluoro-2-hydroxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2/c8-4-1-2-5(6(11)3-4)7(12)10-9/h1-3,11H,9H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMJPFPDFYRGJGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)O)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

To a solution of methyl 4-fluorosalicylate (500 mg, 2.94 mmol, commercially available from e.g. Apollo, Alfa Aesar or ABCR) in methanol (15 ml) stirred under argon at room temp was added neat hydrazine monohydrate (0.722 ml, 14.69 mmol). The reaction mixture was stirred at 80° C. for 18 hr. The reaction mixture was concentrated in vacuo and partitioned between ethyl acetate (˜50 ml) and water (˜25 ml). The aqueous phase was extracted with ethyl acetate (2×25 ml) and the combined organic extracts washed with brine (25 ml), dried over sodium sulphate, evaporated in vacuo and dried (vacuum oven, 40° C., 24 hr) to afford the crude product as an off-white solid in 385 mg.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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